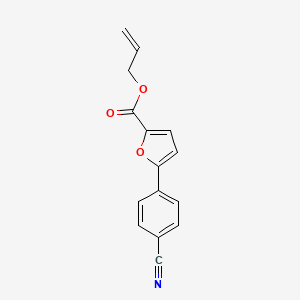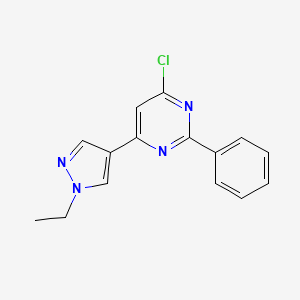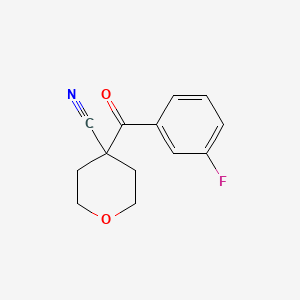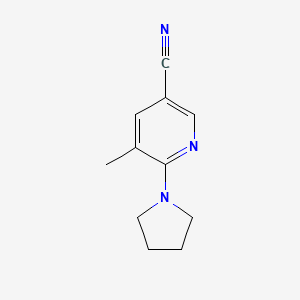
2-(Diethylamino)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)pyrimidine-5-carbonitrile typically involves the reaction of diethylamine with a pyrimidine derivative. One common method includes the use of 2-chloro-5-cyanopyrimidine as a starting material. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The diethylamino group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of pyrimidine N-oxides or reduced pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitors
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)pyrimidine-5-carbonitrile, particularly in its role as an anticancer agent, involves the inhibition of key enzymes such as EGFR and COX-2. These enzymes play crucial roles in cell proliferation and inflammation. By inhibiting these targets, the compound can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)ethylthio-4-(4-fluorophenyl)-6-(2-oxoazepan-3-ylamino)pyrimidine-5-carbonitrile
- Pyrimidinone-5-carbonitriles
Uniqueness
2-(Diethylamino)pyrimidine-5-carbonitrile is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it has shown promising activity as a dual EGFR/COX-2 inhibitor, making it a valuable compound in anticancer research .
Eigenschaften
Molekularformel |
C9H12N4 |
|---|---|
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
2-(diethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-3-13(4-2)9-11-6-8(5-10)7-12-9/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
YGEOSOFRQQBCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)



